5-(3-Bromo-2-fluorophenyl)thiazol-2-amine
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Overview
Description
5-(3-Bromo-2-fluorophenyl)thiazol-2-amine is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring. This compound is part of the broader class of 2-aminothiazoles, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-2-fluorophenyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 3-bromo-2-fluorobenzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-2-fluorophenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-(3-Bromo-2-fluorophenyl)thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-2-fluorophenyl)thiazol-2-amine involves its interaction with various molecular targets. The thiazole ring can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Bromo-5-fluorophenyl)thiazol-2-amine
- 4-(4-Bromophenyl)-thiazol-2-amine
Uniqueness
5-(3-Bromo-2-fluorophenyl)thiazol-2-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C9H6BrFN2S |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
5-(3-bromo-2-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6BrFN2S/c10-6-3-1-2-5(8(6)11)7-4-13-9(12)14-7/h1-4H,(H2,12,13) |
InChI Key |
LLMPBKJRKYZQJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C2=CN=C(S2)N |
Origin of Product |
United States |
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